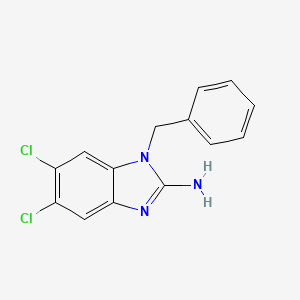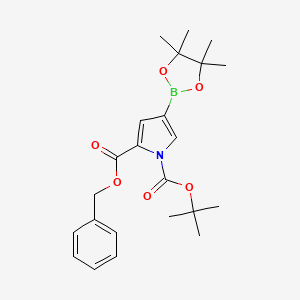
2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate
Overview
Description
2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate is a complex organic compound that features a pyrrole ring substituted with benzyl, tert-butyl, and dioxaborolane groups
Preparation Methods
The synthesis of 2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate typically involves multiple steps. One common method includes the formation of the pyrrole ring followed by the introduction of the benzyl, tert-butyl, and dioxaborolane groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct substitution pattern and high yield. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl, tert-butyl, and dioxaborolane groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts for borylation and transition metal catalysts for hydroboration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological systems, potentially as a probe or a reagent in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, with interest in its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group, for example, can participate in borylation reactions, which are crucial in the formation of carbon-boron bonds. These interactions can influence various pathways, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives and boron-containing molecules. For instance:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar borylation reactions.
tert-Butyl carbamate: Another tert-butyl-containing compound with different applications. The uniqueness of 2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity.
Properties
CAS No. |
1233525-93-3 |
|---|---|
Molecular Formula |
C23H30BNO6 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-O-benzyl 1-O-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C23H30BNO6/c1-21(2,3)29-20(27)25-14-17(24-30-22(4,5)23(6,7)31-24)13-18(25)19(26)28-15-16-11-9-8-10-12-16/h8-14H,15H2,1-7H3 |
InChI Key |
LPUMGCGCAHLTFC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
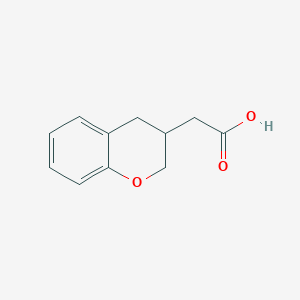

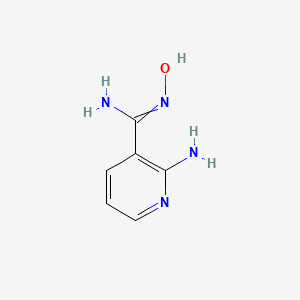

![1-{2-[(1-Cyclopentylpiperidin-4-yl)oxy]pyrimidin-5-yl}piperidin-2-one](/img/structure/B8453222.png)
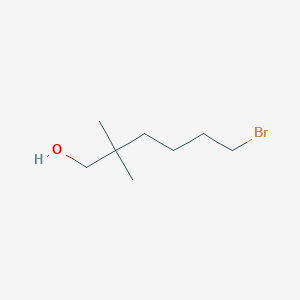
propanedioate](/img/structure/B8453233.png)
![N-ethylbenzo[d]thiazole-2-sulfonamide](/img/structure/B8453240.png)
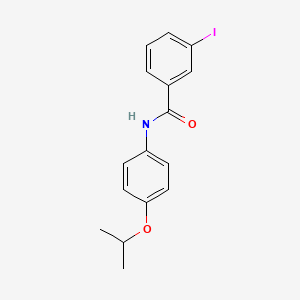

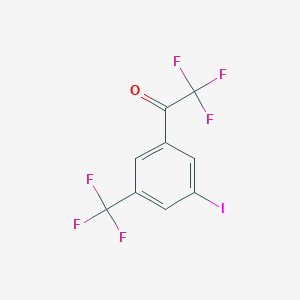
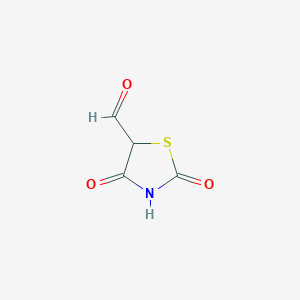
![4-Hydrazino-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B8453269.png)
